molecular formula C₉H₁₈ B1142159 (1R,2S,4R)-1,2,4-trimethylcyclohexane CAS No. 7667-58-5

(1R,2S,4R)-1,2,4-trimethylcyclohexane

Cat. No.: B1142159
CAS No.: 7667-58-5
M. Wt: 126.24
InChI Key:
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Description

(1R,2S,4R)-1,2,4-trimethylcyclohexane is a chiral organic compound with a cyclohexane ring substituted with three methyl groups at the 1, 2, and 4 positions The stereochemistry of the compound is specified by the (1R,2S,4R) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4R)-1,2,4-trimethylcyclohexane can be achieved through several synthetic routes. One common method involves the hydrogenation of (1R,2S,4R)-1,2,4-trimethylcyclohexene. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions of hydrogen gas at room temperature and atmospheric pressure.

Another synthetic route involves the Grignard reaction, where a Grignard reagent such as methylmagnesium bromide reacts with a suitable cyclohexanone derivative to form the desired product. The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,4R)-1,2,4-trimethylcyclohexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.

    Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring. For example, bromination using bromine (Br2) in the presence of a catalyst like iron (Fe) can yield bromo derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Bromine (Br2) in the presence of iron (Fe) as a catalyst.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Bromo derivatives.

Scientific Research Applications

(1R,2S,4R)-1,2,4-trimethylcyclohexane has several scientific research applications across various fields:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the study of stereoselective reactions and asymmetric synthesis.

    Biology: The compound is used in the development of chiral ligands for enantioselective catalysis, which is important in the synthesis of biologically active compounds.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of (1R,2S,4R)-1,2,4-trimethylcyclohexane involves its interaction with specific molecular targets and pathways. In catalytic processes, the compound acts as a chiral ligand, coordinating with metal centers to form active catalytic complexes. These complexes facilitate enantioselective reactions by providing a chiral environment that favors the formation of one enantiomer over the other.

In biological systems, the compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards specific enzymes or receptors. The spatial arrangement of the methyl groups influences the compound’s ability to interact with active sites, leading to desired biological effects.

Comparison with Similar Compounds

(1R,2S,4R)-1,2,4-trimethylcyclohexane can be compared with other similar compounds, such as:

    (1R,2S,4R)-1,2,4-trimethylcyclopentane: This compound has a similar structure but with a five-membered ring instead of a six-membered ring. The difference in ring size affects the compound’s chemical properties and reactivity.

    (1R,2S,4R)-1,2,4-trimethylcycloheptane: This compound has a seven-membered ring, leading to different steric and electronic effects compared to the six-membered ring of this compound.

    (1R,2S,4R)-1,2,4-trimethylcyclohexanol:

The uniqueness of this compound lies in its specific stereochemistry and the resulting effects on its chemical and biological properties. Its distinct spatial arrangement of methyl groups provides unique opportunities for research and application in various fields.

Properties

IUPAC Name

(1R,2S,4R)-1,2,4-trimethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3/t7-,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJPCEVERINRSG-HLTSFMKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H](C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401025625
Record name (1alpha,2alpha,4beta)-1,2,4-trimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7667-58-5, 7667-60-9
Record name (1alpha,2alpha,4beta)-1,2,4-trimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7667-60-9
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